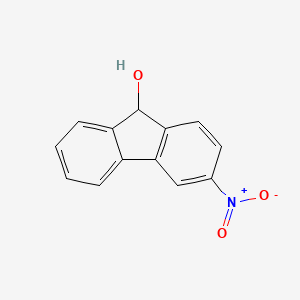

3-Nitro-9H-fluoren-9-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

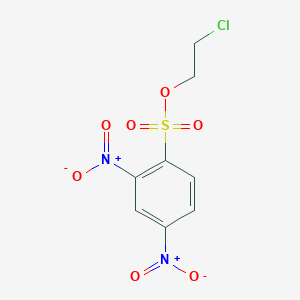

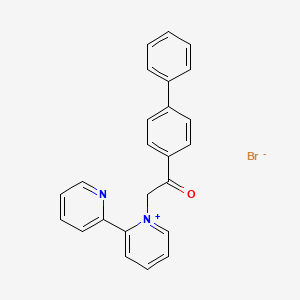

3-Nitro-9H-fluoren-9-ol: ist eine organische Verbindung mit der Summenformel C13H9NO3 . Es handelt sich um ein Derivat des Fluorens, das durch das Vorhandensein einer Nitrogruppe (-NO2) und einer Hydroxylgruppe (-OH) am Fluoren-Grundgerüst gekennzeichnet ist.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 3-Nitro-9H-fluoren-9-ol erfolgt typischerweise durch Nitrierung von 9H-fluoren-9-ol. Die Nitrierung kann mit einem Gemisch aus konzentrierter Salpetersäure und Schwefelsäure unter kontrollierten Temperaturbedingungen durchgeführt werden. Die Reaktion verläuft wie folgt: [ \text{9H-fluoren-9-ol} + \text{HNO}_3 \rightarrow \text{this compound} + \text{H}_2\text{O} ]

Industrielle Produktionsmethoden: In einem industriellen Umfeld kann die Produktion von this compound große Nitrierreaktoren mit präziser Kontrolle von Temperatur und Reaktionszeit umfassen, um hohe Ausbeute und Reinheit zu gewährleisten. Das Produkt wird dann durch Umkristallisation oder andere geeignete Reinigungsverfahren gereinigt.

Analyse Chemischer Reaktionen

Reaktionstypen:

Oxidation: 3-Nitro-9H-fluoren-9-ol kann Oxidationsreaktionen eingehen, um entsprechende Ketone oder Chinone zu bilden.

Reduktion: Die Nitrogruppe kann mit Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Katalysators oder Metallhydriden zu einer Aminogruppe (-NH2) reduziert werden.

Substitution: Die Hydroxylgruppe kann an Substitutionsreaktionen teilnehmen, bei denen sie durch andere funktionelle Gruppen durch nukleophile Substitution ersetzt werden kann.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) in saurer Lösung.

Reduktion: Wasserstoffgas (H2) mit Palladium auf Kohlenstoff (Pd/C) oder Natriumborhydrid (NaBH4).

Substitution: Thionylchlorid (SOCl2) zur Umwandlung der Hydroxylgruppe in eine Chlorogruppe.

Hauptprodukte:

Oxidation: Bildung von 3-Nitro-9H-fluoren-9-on.

Reduktion: Bildung von 3-Amino-9H-fluoren-9-ol.

Substitution: Bildung von 3-Nitro-9-Chlor-9H-fluoren.

Wissenschaftliche Forschungsanwendungen

Chemie: 3-Nitro-9H-fluoren-9-ol wird als Zwischenprodukt bei der Synthese verschiedener organischer Verbindungen verwendet, darunter Farbstoffe, Pigmente und Pharmazeutika. Seine einzigartige Struktur macht es zu einem wertvollen Baustein in der organischen Synthese.

Biologie und Medizin: In der biologischen Forschung wird this compound auf sein Potenzial als fluoreszierende Sonde untersucht, da es bei Anregung Licht emittieren kann. Es wird auch auf seine potenziellen therapeutischen Anwendungen untersucht, einschließlich seiner Rolle als Antikrebsmittel.

Industrie: Im Industriesektor wird this compound bei der Herstellung von fortschrittlichen Materialien wie Polymeren und Beschichtungen verwendet. Seine chemische Stabilität und Reaktivität machen es für verschiedene industrielle Anwendungen geeignet.

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Die Nitrogruppe kann Redoxreaktionen eingehen, die zur Bildung von reaktiven Sauerstoffspezies (ROS) führen können, die oxidativen Stress in Zellen induzieren können. Diese Eigenschaft wird in seiner potenziellen Antikrebsaktivität genutzt, wo sie selektiv Krebszellen angreifen und Apoptose induzieren kann.

Wirkmechanismus

The mechanism of action of 3-Nitro-9H-fluoren-9-ol involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. This property is exploited in its potential anti-cancer activity, where it can selectively target cancer cells and induce apoptosis.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

9H-Fluoren-9-ol: Fehlt die Nitrogruppe, was es in bestimmten chemischen Reaktionen weniger reaktiv macht.

3-Nitrofluoren: Fehlt die Hydroxylgruppe, was sich auf seine Löslichkeit und Reaktivität auswirkt.

9-Fluorenon: Enthält eine Carbonylgruppe anstelle einer Hydroxylgruppe, was zu unterschiedlichen chemischen Eigenschaften führt.

Einzigartigkeit: 3-Nitro-9H-fluoren-9-ol ist einzigartig durch das Vorhandensein sowohl von Nitro- als auch von Hydroxylgruppen, die eine unterschiedliche chemische Reaktivität und potenzielle Anwendungen verleihen. Seine duale Funktionalität ermöglicht es ihm, an einer Vielzahl von chemischen Reaktionen teilzunehmen, was es zu einer vielseitigen Verbindung in der wissenschaftlichen Forschung und industriellen Anwendung macht.

Eigenschaften

CAS-Nummer |

58084-75-6 |

|---|---|

Molekularformel |

C13H9NO3 |

Molekulargewicht |

227.21 g/mol |

IUPAC-Name |

3-nitro-9H-fluoren-9-ol |

InChI |

InChI=1S/C13H9NO3/c15-13-10-4-2-1-3-9(10)12-7-8(14(16)17)5-6-11(12)13/h1-7,13,15H |

InChI-Schlüssel |

SRAZCUGEAYIAKK-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C(C3=C2C=C(C=C3)[N+](=O)[O-])O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,2,2-trichloro-1-{[(2-methoxyphenyl)carbamothioyl]amino}ethyl)furan-2-carboxamide](/img/structure/B11960682.png)

![Phenol, 2-methoxy-6-[[(4-methyl-2-pyridinyl)imino]methyl]-](/img/structure/B11960704.png)

![(5Z)-3-benzyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11960730.png)

![4-(Dimethylamino)benzaldehyde [7-(2-hydroxy-3-isopropoxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11960748.png)